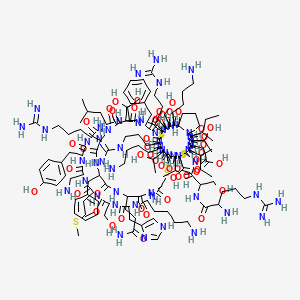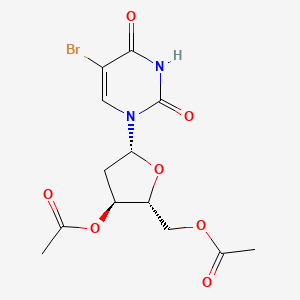
3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an acetyloxy group and a brominated pyrimidinyl moiety. Its molecular formula is C12H15BrN2O7, and it has a molecular weight of 395.16 g/mol .
Mechanism of Action
Target of Action
The primary target of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine is DNA. It is incorporated into DNA during the S phase of the cell cycle .
Mode of Action
3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine interacts with its target, DNA, by being incorporated into the DNA structure during the S phase of the cell cycle . This incorporation results in changes to the DNA structure and function.
Biochemical Pathways
The compound affects the DNA synthesis pathway. By incorporating into DNA, it can influence the process of DNA replication and transcription . The downstream effects of this interaction can lead to changes in gene expression and cellular function.
Result of Action
The incorporation of 3’, 5’-Di-O-acetyl-5-bromo-2’-deoxyuridine into DNA can have various molecular and cellular effects. For example, it has been shown to stimulate cellular differentiation and maturation in leukemia cell lines, while inhibiting differentiation of friend erythroleukemia cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring and adjusting the reaction parameters is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound has a similar structure but with a methyl group instead of a bromine atom.
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: This compound has a hydroxy group instead of an acetyloxy group.
Uniqueness
3', 5'-Di-O-acetyl-5-bromo-2'-deoxyuridine is unique due to the presence of the brominated pyrimidinyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIHCNASFWJWJB-HBNTYKKESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular structure of 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine?
A1: The research paper titled "Structure of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine, C13H15BrN2O7" [] elucidates the crystal structure of this compound. While it doesn't delve into spectroscopic data, it confirms the molecular formula as C13H15BrN2O7. The paper further describes the precise spatial arrangement of atoms within the molecule, providing valuable information for understanding its interactions and potential applications.
Q2: Has 3',5'-Di-O-acetyl-5-bromo-2'-deoxyuridine been studied in complex with other molecules?
A2: Yes, the research paper "Structure of a 1/1 complex of 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine, C13H15Br0.5I0.5N2O7" [] investigates a 1:1 complex formed between 3',5'-di-O-acetyl-5-bromo-2'-deoxyuridine and 3',5'-di-O-acetyl-5-iodo-2'-deoxyuridine. This study provides insights into the potential for co-crystallization and the interactions of this compound with structurally similar molecules. This information could be valuable for designing formulations or understanding its behavior in complex biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)
![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

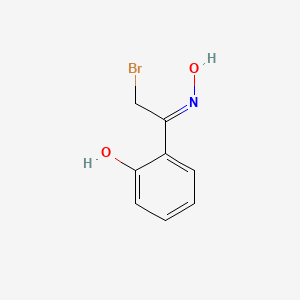
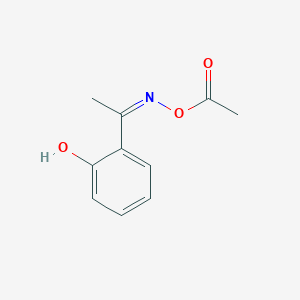
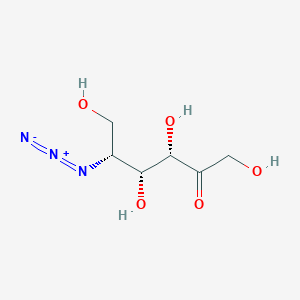
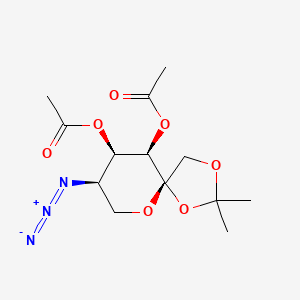
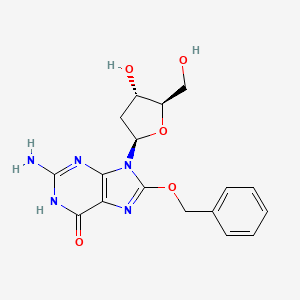
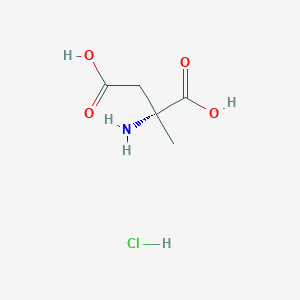
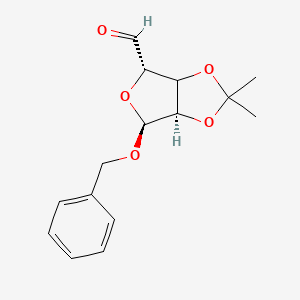
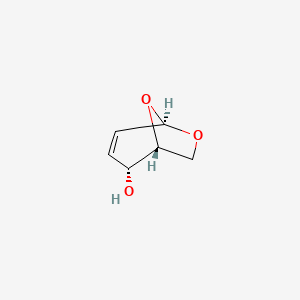

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
